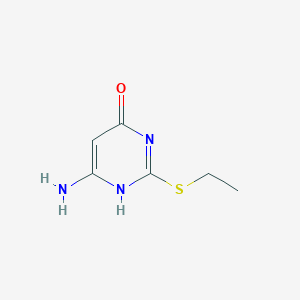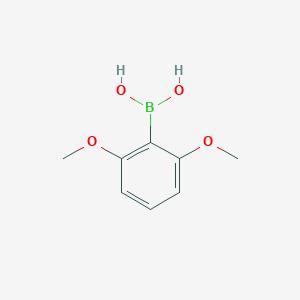
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of WAY-311994 involves several steps, typically starting with the preparation of the quinazolinone core. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the furan-2-yl and 4-methoxyphenyl groups. This can be done using appropriate reagents and catalysts under controlled conditions.
Industrial production methods for WAY-311994 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
WAY-311994 can undergo various chemical reactions, including:
Oxidation: The furan ring in WAY-311994 can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: As a quinazolinone derivative, it can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: WAY-311994 has shown promise as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of WAY-311994 involves its interaction with specific molecular targets and pathways. As a quinazolinone derivative, it can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
WAY-311994 can be compared with other quinazolinone derivatives, such as:
2-(furan-2-yl)-3-(4-hydroxyphenyl)quinazolin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(furan-2-yl)-3-(4-chlorophenyl)quinazolin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.
The uniqueness of WAY-311994 lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
35868-41-8 |
|---|---|
Formule moléculaire |
C19H14N2O3 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |
Clé InChI |
IDFKAZZRWRKHIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



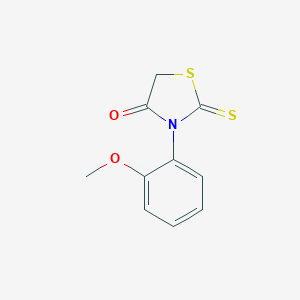

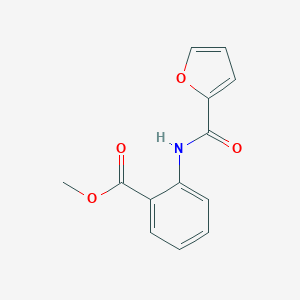

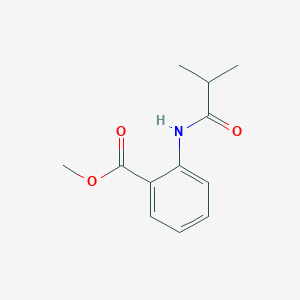
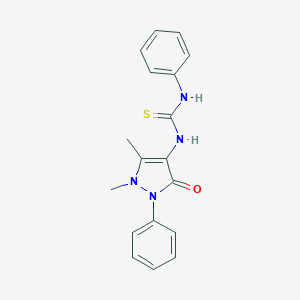
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
